5-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)thieno[2,3-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,6,6-Tetramethyl-N-{5-phenylthieno[2,3-d]pyrimidin-4-yl}piperidin-4-amine is a complex organic compound that belongs to the class of piperidines This compound is characterized by its unique structure, which includes a piperidine ring substituted with tetramethyl groups and a phenylthieno[2,3-d]pyrimidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-tetramethyl-N-{5-phenylthieno[2,3-d]pyrimidin-4-yl}piperidin-4-amine typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a conjugate addition reaction of ammonia to phorone, followed by reduction in a Wolff-Kishner reaction.
Introduction of Tetramethyl Groups: The tetramethyl groups are introduced through alkylation reactions using appropriate alkylating agents.
Synthesis of the Phenylthieno[2,3-d]pyrimidine Moiety: This moiety is synthesized separately through a series of reactions involving the formation of the thieno ring and subsequent cyclization to form the pyrimidine ring.
Coupling of the Two Moieties: The final step involves coupling the piperidine ring with the phenylthieno[2,3-d]pyrimidine moiety through amination reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,6,6-Tetramethyl-N-{5-phenylthieno[2,3-d]pyrimidin-4-yl}piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as oxone to form hydroxylamines.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Oxone, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Hydroxylamines: Formed through oxidation reactions.
Reduced Amines: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2,2,6,6-Tetramethyl-N-{5-phenylthieno[2,3-d]pyrimidin-4-yl}piperidin-4-amine has several applications in scientific research:
Chemistry: Used as a reactant in the synthesis of complex organic molecules and as a hindered base in various reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials and as a stabilizer in polymer chemistry.
Wirkmechanismus
The mechanism of action of 2,2,6,6-tetramethyl-N-{5-phenylthieno[2,3-d]pyrimidin-4-yl}piperidin-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in critical biological processes.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound used as a hindered base and in the synthesis of other derivatives.
Lithium Tetramethylpiperidide: A stronger base derived from 2,2,6,6-tetramethylpiperidine.
TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl: A radical species used in oxidation reactions.
Uniqueness
2,2,6,6-Tetramethyl-N-{5-phenylthieno[2,3-d]pyrimidin-4-yl}piperidin-4-amine is unique due to its complex structure, which combines a piperidine ring with a phenylthieno[2,3-d]pyrimidine moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler related compounds.
Eigenschaften
Molekularformel |
C21H26N4S |
---|---|
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
5-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C21H26N4S/c1-20(2)10-15(11-21(3,4)25-20)24-18-17-16(14-8-6-5-7-9-14)12-26-19(17)23-13-22-18/h5-9,12-13,15,25H,10-11H2,1-4H3,(H,22,23,24) |
InChI-Schlüssel |
BPXDDWJTZSDUHK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CC(N1)(C)C)NC2=C3C(=CSC3=NC=N2)C4=CC=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.